Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The general reaction conditions include:
Reagents: Ethyl bromopyruvate, thiourea
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours (typically 4-6 hours)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: N-alkyl or N-acyl derivatives of the amino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes involved in metabolic pathways, thereby disrupting cellular processes and exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-1,3-thiazole-4-carboxylate: Similar structure but lacks the cyclopentyl group, which may affect its biological activity.
2-Aminothiazole: A simpler thiazole derivative with broad-spectrum antimicrobial activity.
Thiazole-4-carboxylate derivatives: Various derivatives with different substituents on the thiazole ring, each exhibiting unique biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8(13-11(12)16-9)7-5-3-4-6-7/h7H,2-6H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZUHRZDWMEMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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